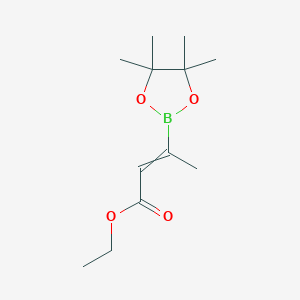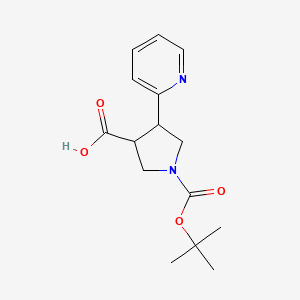![molecular formula C23H23N3O13S B13400478 Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)
Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-: is a complex organic compound with the molecular formula C23H23N3O13S and a molecular weight of 581.51 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl- typically involves multiple steps, starting with the preparation of the nitrothiazole intermediate. This intermediate is then reacted with a carboxamido phenyl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl- undergoes various chemical reactions, including:
Oxidation: The nitrothiazole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound’s nitrothiazole moiety is of interest due to its potential antimicrobial properties. Studies have investigated its activity against various bacterial and fungal strains .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic applications, including antimicrobial and anticancer activities. The presence of the nitrothiazole group is particularly significant in these studies .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl- involves its interaction with specific molecular targets. The nitrothiazole moiety is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with cellular pathways involved in cancer cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate
- Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate-d4
Comparison: Compared to similar compounds, Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl- stands out due to its specific structural features, such as the presence of multiple acetyl groups and the nitrothiazole moietyThe compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H23N3O13S |
|---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methyl-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H23N3O13S/c1-10(27)35-16-17(36-11(2)28)19(37-12(3)29)23(4,39-18(16)21(31)32)38-14-8-6-5-7-13(14)20(30)25-22-24-9-15(40-22)26(33)34/h5-9,16-19H,1-4H3,(H,31,32)(H,24,25,30)/t16-,17-,18-,19+,23?/m0/s1 |
InChI Key |
PAMPIPZUMQDVDE-QYLSYFFGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](C(O[C@@H]1C(=O)O)(C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1C(=O)O)(C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13400398.png)

![(7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13400423.png)
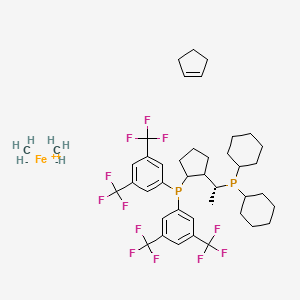
![4-[(11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B13400435.png)
![Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13400447.png)
![2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone](/img/structure/B13400452.png)
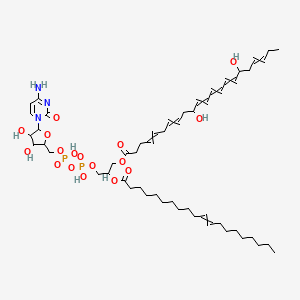
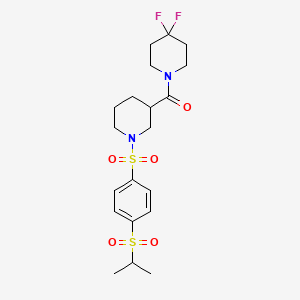

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)

